

Seven-Membered Lactam Building Blocks: A Technical Guide for Medicinal Chemistry

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Compound of Interest

Compound Name: 2-(3-(Benzyloxy)-2-oxoazepan-1-yl)acetic acid
CAS No.: 2080412-76-4
Cat. No.: B2905228

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Executive Summary: The "Goldilocks" Scaffold

In the landscape of medicinal chemistry, seven-membered lactams (

-lactams or azepan-2-ones) occupy a "Goldilocks" zone between the rigid, high-strain domain of

-lactams and the entropically loose, floppy nature of macrocycles. Historically underutilized due to synthetic challenges (the "medium-ring gap"), these scaffolds are now re-emerging as privileged structures. They offer a unique ability to mimic

-turns in peptides and position pharmacophores in vectors inaccessible to standard piperidine or pyrrolidine cores.

This guide details the structural rationale, synthetic access, and application of

-lactams, moving beyond basic textbook definitions to actionable, field-proven strategies.

Structural Dynamics & Pharmacophore

Projection[1]

Conformational Analysis

Unlike the chair conformation of cyclohexane, the seven-membered azepanone ring exists in a dynamic equilibrium between twist-chair (TC) and twist-boat (TB) forms.

- The Pseudo-Rotation: The energy barrier between conformers is relatively low (~3-5 kcal/mol), allowing the ring to "breathe" and induce fit upon binding.

- Substituent Effects: Placing a bulky group (e.g., benzyl, aryl) at the

or

position can lock the conformation, reducing the entropic penalty of binding. This is a critical design strategy for high-affinity ligands.

The Peptidomimetic Advantage

The

-lactam bond (

) constrains the

and

torsion angles of the backbone, effectively freezing a peptide bond in a cis or trans orientation.

- Application: It serves as a potent mimic of the Type VIa

-turn, a secondary structure often found at protein-protein interaction (PPI) interfaces.

Synthetic Strategies: Crossing the Entropic Barrier

Constructing 7-membered rings is kinetically disfavored compared to 5- or 6-membered rings due to transannular strain and entropy (Baldwin's rules). Below are the three most reliable "self-validating" protocols.

Strategy A: The Intramolecular Schmidt Reaction (The Aubé Protocol)

This is the "gold standard" for fusing a lactam ring onto an existing ketone, particularly for bicyclic systems.

- Mechanism: Reaction of an alkyl azide with a ketone under Lewis acid catalysis.
- Why it works: It bypasses the entropic penalty of cyclization by tethering the nucleophile (azide) to the electrophile (ketone).
- Regioselectivity: Controlled by the migration aptitude of the alkyl group antiperiplanar to the diazonium leaving group.^[1]

Strategy B: Ring-Closing Metathesis (RCM)

Modern access to unsaturated lactams, allowing for further functionalization.

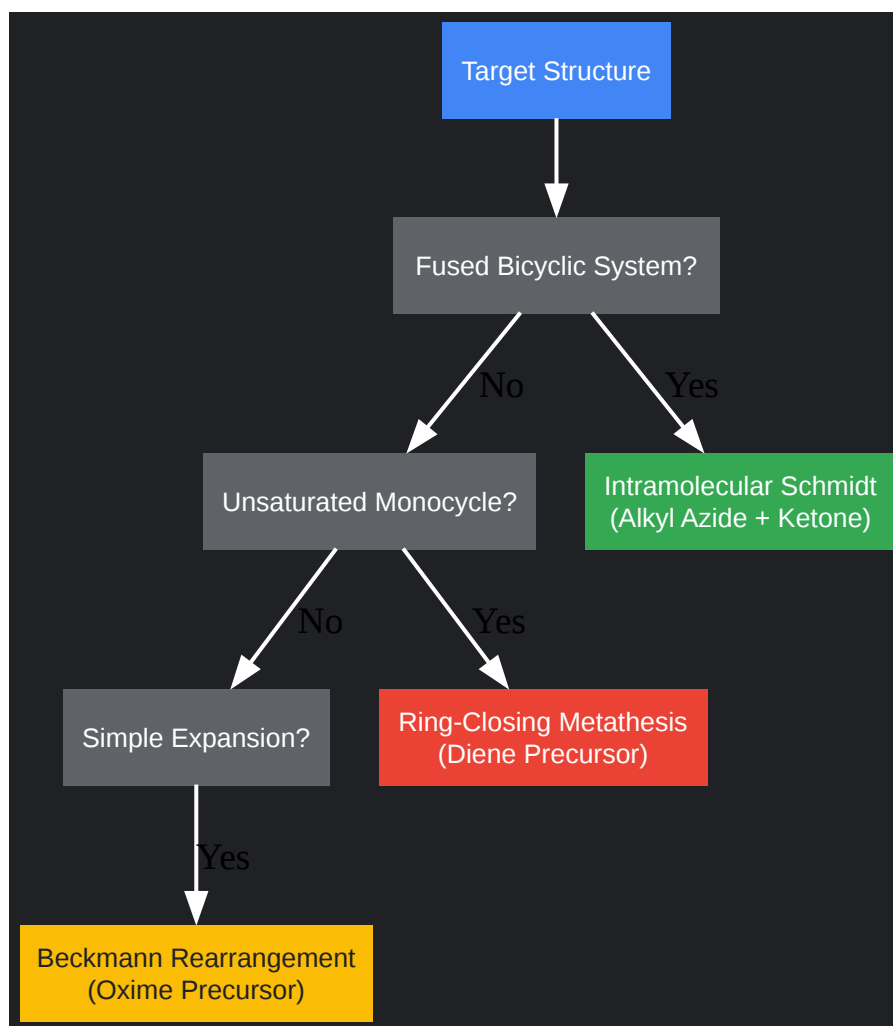
- Critical Parameter: Dilution. To favor intramolecular RCM (forming the ring) over intermolecular ADMET (polymerization), reactions must be run at high dilution ().
- Catalyst: Grubbs II or Hoveyda-Grubbs II are preferred for their tolerance of the amide functionality.

Strategy C: Beckmann Rearrangement

The classic expansion of cyclohexanone oximes.

- Utility: Best for simple, monocyclic building blocks (e.g., caprolactam derivatives).
- Limitation: Harsh acidic conditions can limit functional group tolerance.

Decision Matrix (Visualization)



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Caption: Decision tree for selecting the optimal synthetic pathway based on target architecture.

Experimental Protocols

Protocol 1: Intramolecular Schmidt Reaction (Fused Azepanone)

This protocol yields a pyrrolo[1,2-a]azepin-5-one scaffold.

Reagents:

- Substrate: 4-azidobutyl phenyl ketone (1.0 equiv)
- Lewis Acid:

(2.0 equiv) or

- Solvent: Anhydrous

Step-by-Step:

- Preparation: Flame-dry a round-bottom flask under Argon. Dissolve the azido-ketone in

(

).

- Activation: Cool to

. Add

dropwise over 10 minutes. Note: The solution usually turns yellow/orange.

- Evolution: Allow to warm to room temperature. Gas evolution (

) indicates the rearrangement is proceeding. Stir for 4–12 hours.

- Validation: Monitor by TLC. The disappearance of the azide peak in IR (

) is a definitive in-process check.

- Quench: Pour slowly into saturated aqueous

. Extract with

.

- Purification: Flash chromatography (typically EtOAc/Hexanes) yields the fused lactam.

Protocol 2: Ring-Closing Metathesis (RCM) for β -Lactams

Critical Control Point: Concentration.

Reagents:

- Substrate:

-diallyl amide derivative

- Catalyst: Grubbs

Generation (5 mol%)

- Solvent: Degassed Dichloromethane (DCM)

Step-by-Step:

- Degassing: Sparge DCM with Argon for 30 minutes. Oxygen poisons the ruthenium carbene.
- Dilution: Dissolve substrate to a final concentration of . Causality: This extreme dilution renders intermolecular collisions statistically negligible compared to intramolecular cyclization.
- Initiation: Add Grubbs II catalyst in one portion at reflux ().
- Monitoring: Reaction is usually complete in 2–6 hours.
- Quenching (Crucial): Add ethyl vinyl ether (50 equiv) and stir for 30 minutes. This forms a catalytically inactive Fischer carbene, preventing isomerization or polymerization during concentration.
- Workup: Concentrate and purify via silica gel.

Medicinal Chemistry Applications (Case Studies)

CGRP Receptor Antagonists (Migraine)

The "Gepant" class of drugs illustrates the power of 7-membered rings.

- Target: Calcitonin Gene-Related Peptide (CGRP) receptor.[\[2\]](#)[\[3\]](#)[\[4\]](#)[\[5\]](#)
- Role of Lactam: In compounds like Telcagepant and newer generations (e.g., Zavegepant analogs), the azepinone or benzazepinone core serves as a rigid spacer. It orients the

terminal aryl groups to interact with the hydrophobic cleft of the CGRP receptor while maintaining oral bioavailability.

- Data Point: The 7-membered ring provided a 10-fold increase in solubility compared to the acyclic amide analog in early SAR studies.

Influenza PAN Endonuclease Inhibitors

Recent research has utilized 7-membered lactam-fused hydroxypyridinones.

- Mechanism: The lactam ring constrains the metal-binding pharmacophore (MBP) to chelate the dinuclear

center of the viral enzyme.

- Outcome: Compound 16s (from Ref [2]) showed

, demonstrating that the medium ring provided the optimal angle for metal coordination, superior to 6-membered analogs.

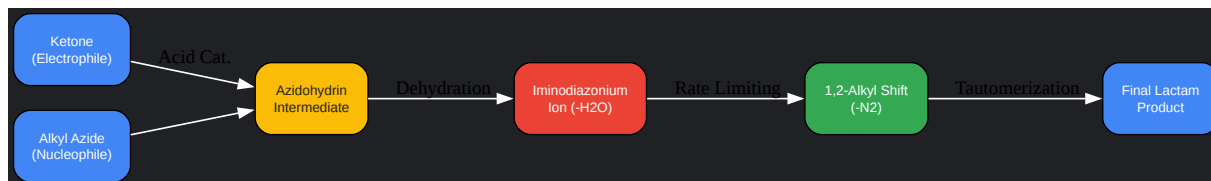
Comparative Data: Ring Size vs. Activity

Scaffold Size	Conformational Entropy	Synthetic Difficulty	Bioavailability Potential	Primary Utility
5-membered ()	Low (Rigid)	Low	High	H-bond acceptor
6-membered ()	Medium (Chair)	Low	High	Core scaffold
7-membered ()	High (Twist-Chair)	High	High (Solubility)	-turn mimic / Spacer
8-membered	Very High	Very High	Medium	Macrocycle mimic

Mechanistic Visualization: The Schmidt Cycle[7]

Understanding the atomic migration is key to predicting regioselectivity in substituted systems.

[1]



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Caption: Mechanistic flow of the intramolecular Schmidt reaction, highlighting the critical alkyl migration step.

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